molecular formula C10H19NO2 B6202189 ethyl 3-amino-3-methylcyclohexane-1-carboxylate CAS No. 2091375-37-8

ethyl 3-amino-3-methylcyclohexane-1-carboxylate

Cat. No.: B6202189
CAS No.: 2091375-37-8
M. Wt: 185.3
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Description

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It is characterized by the presence of an amino group, a methyl group, and an ethyl ester group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-methylcyclohexane-1-carboxylate typically involves the reaction of 3-methylcyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to introduce the amino group. The overall reaction can be summarized as follows:

    Formation of Intermediate: 3-methylcyclohexanone reacts with ethyl chloroformate in the presence of triethylamine.

    Amination: The intermediate is treated with ammonia to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-amino-3-ethylcyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Amino-3-methylcyclohexane-1-carboxylic acid: Similar structure but without the ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2091375-37-8

Molecular Formula

C10H19NO2

Molecular Weight

185.3

Purity

95

Origin of Product

United States

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